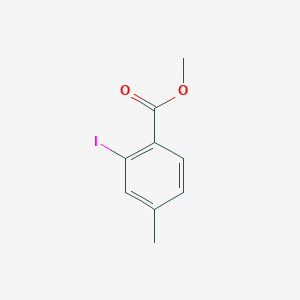
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.243 g/mol . This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a propanedione backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- typically involves the reaction of ethyl nicotinate (ethyl pyridine-3-carboxylate) with acetophenone under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone structure into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, depending on the specific application and target .
Comparación Con Compuestos Similares
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- can be compared with other similar compounds, such as:
- 1,3-Propanedione,1,3-di-3-pyridinyl-
- 1,3-Propanedione,1-(5-chloro-2-hydroxyphenyl)-3-(3-pyridinyl)-
- 1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione
- 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-methoxy-2-pyridinyl)
- 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)-
- 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1,3-propanedione
- 1-(2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione .
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and applications
Propiedades
Número CAS |
10472-95-4 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-phenyl-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO2/c16-13(11-5-2-1-3-6-11)9-14(17)12-7-4-8-15-10-12/h1-8,10H,9H2 |
Clave InChI |
FOMJZUPHLPTMFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CN=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CN=CC=C2 |
Key on ui other cas no. |
10472-95-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,2-Ethanediamine, N-(2-aminoethyl)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045241.png)


![Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-](/img/structure/B3045245.png)

